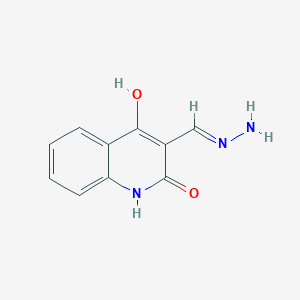![molecular formula C22H17IN4S B12905331 2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide CAS No. 62495-57-2](/img/structure/B12905331.png)
2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential therapeutic applications due to its unique structural features, which include a triazole ring fused with a quinazoline moiety. The presence of the methylthio and diphenyl groups further enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of the methylthio group with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives of the triazoloquinazoline scaffold, which exhibit enhanced biological activities .
Scientific Research Applications
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is unique due to the presence of the methylthio group, which enhances its biological activity compared to other similar compounds. The diphenyl groups also contribute to its distinct pharmacological profile .
Properties
CAS No. |
62495-57-2 |
|---|---|
Molecular Formula |
C22H17IN4S |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide |
InChI |
InChI=1S/C22H17N4S.HI/c1-27-22-24-26-20(16-10-4-2-5-11-16)23-19-15-9-8-14-18(19)21(26)25(22)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
InChI Key |
LZVHTVBJSAKSRC-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=NN2C(=NC3=CC=CC=C3C2=[N+]1C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


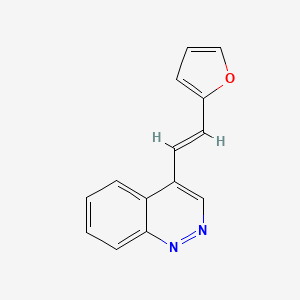
![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
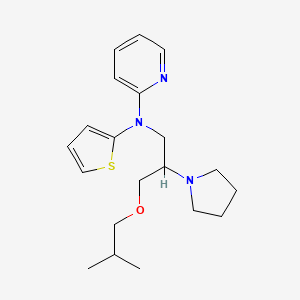

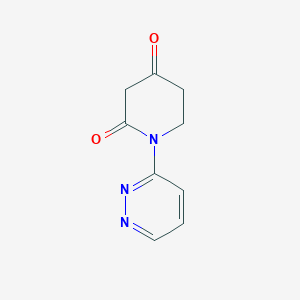


![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

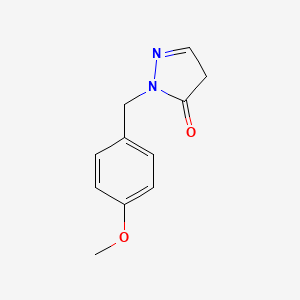

![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
